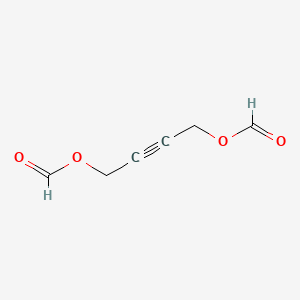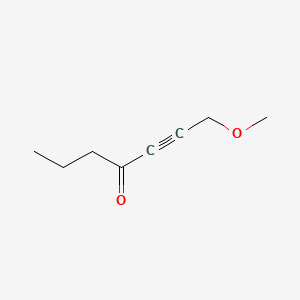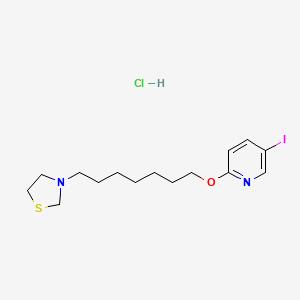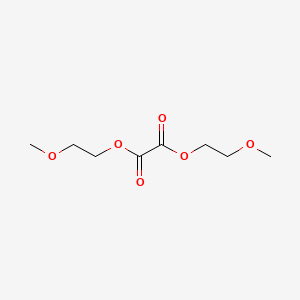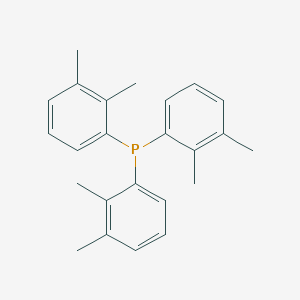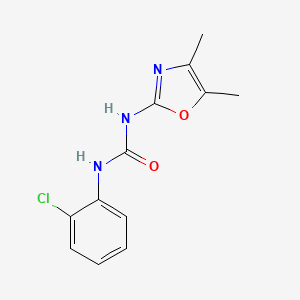
Urea, N-(2-chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 2-chloroaniline with 4,5-dimethyl-2-oxazoline in the presence of a suitable coupling agent. Common reagents used in this synthesis include carbodiimides or other activating agents that facilitate the formation of the urea bond. The reaction is usually carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Solvent selection and purification steps are also crucial to obtaining the desired product with minimal impurities.
化学反应分析
Types of Reactions
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Urea, N-(2-chlorophenyl)-N’-(4-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(5-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(2-oxazolyl)-
Uniqueness
The presence of the 4,5-dimethyl-2-oxazolyl group in Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- distinguishes it from other similar compounds. This structural feature may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
属性
CAS 编号 |
35629-57-3 |
|---|---|
分子式 |
C12H12ClN3O2 |
分子量 |
265.69 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H2,14,15,16,17) |
InChI 键 |
MVNWYLLJNKBHDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)NC(=O)NC2=CC=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


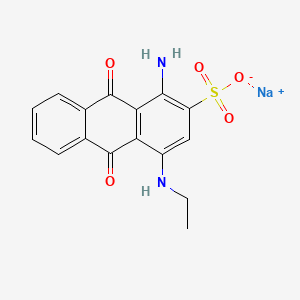


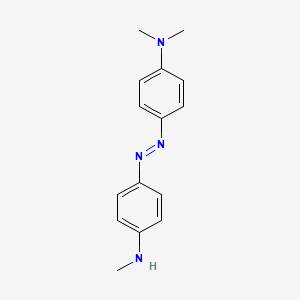
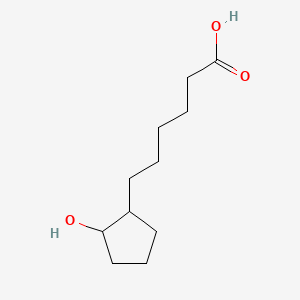
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
